Cas no 537-52-0 (4-(Acetylamino)phenyl benzoate)

537-52-0 structure
Product name:4-(Acetylamino)phenyl benzoate
4-(Acetylamino)phenyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid 4-(acetylamino)phenyl ester
- 4-acetaminophenyl benzoate
- STK522908
- Benzoic acid, 4-(N-acetylamino)phenyl ester
- Acetanilide, 4'-hydroxy-, benzoate
- SR-01000513604-1
- 4-(Acetylamino)phenyl benzoate #
- AA-504/32993016
- Oprea1_624475
- SCHEMBL2159024
- 4-(Acetylamino)phenyl benzoate
- SR-01000513604
- QEIJXLPLINNBTG-UHFFFAOYSA-N
- Acetamide, N-[4-(benzoyloxy)phenyl]-
- Acetanilide, 4'-hydroxy-, benzoate (ester)
- p-Hydroxyacetanilide benzoate
- 537-52-0
- AKOS002288944
- p-Acetamidophenyl benzoate
-
- Inchi: InChI=1S/C15H13NO3/c1-11(17)16-13-7-9-14(10-8-13)19-15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)
- InChI Key: QEIJXLPLINNBTG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 255.09
- Monoisotopic Mass: 255.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.1654 (rough estimate)
- Melting Point: 171°C
- Boiling Point: 398.5°C (rough estimate)
- Refractive Index: 1.5500 (estimate)
4-(Acetylamino)phenyl benzoate Related Literature
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1. Cyclohexadienes from the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines. Reaction in aqueous solution to meta- and para-substituted 2,6-dimethylacetanilidesJames C. Fishbein,Robert A. McClelland J. Chem. Soc. Perkin Trans. 2 1995 653
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2. The kinetics and mechanisms of aromatic halogen substitution. Part 35. The directive effect of the benzoyloxy-substituentJudith M. Brittain,Peter B. D. de la Mare,Janet M. Smith J. Chem. Soc. Perkin Trans. 2 1981 1629
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